4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol
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Overview
Description
4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol is an organic compound with the molecular formula C15H12BrINO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 3,4-dimethylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then iodinated using iodine monochloride or another iodinating agent to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can interact with nucleophilic sites. The bromine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol: Similar structure but with a nitro group instead of iodine.
2-Bromo-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]-4-methoxyphenol: Contains a methoxy group instead of a hydroxyl group.
4-Bromo-2-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol: Similar structure but with a hydroxy group instead of iodine.
Uniqueness
4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties. The combination of these halogens with the phenolic and imine groups provides a versatile scaffold for various chemical transformations and biological interactions .
Properties
Molecular Formula |
C15H13BrINO |
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Molecular Weight |
430.08 g/mol |
IUPAC Name |
4-bromo-2-[(3,4-dimethylphenyl)iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C15H13BrINO/c1-9-3-4-13(5-10(9)2)18-8-11-6-12(16)7-14(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
ZIHYHGNKBOMRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O)C |
Origin of Product |
United States |
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